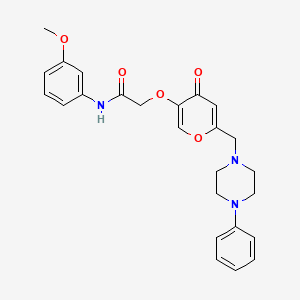

N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-31-21-9-5-6-19(14-21)26-25(30)18-33-24-17-32-22(15-23(24)29)16-27-10-12-28(13-11-27)20-7-3-2-4-8-20/h2-9,14-15,17H,10-13,16,18H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFHXGBOGHDKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide, also referred to by its CAS number 898440-89-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is , with a molecular weight of approximately 449.5 g/mol. The compound features a complex structure that includes a methoxyphenyl group, a piperazine moiety, and a pyran ring.

Molecular Structure

The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Methoxy Group | Present on the phenyl ring |

| Piperazine Ring | Substituted with a phenyl group |

| Pyran Ring | Contains an oxo group |

N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide exhibits various biological activities primarily through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : It may also possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it could reduce inflammation, which is beneficial in conditions such as arthritis and cardiovascular diseases.

In Vitro Studies

Recent studies have demonstrated that N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide exhibits significant AChE inhibitory activity with an IC50 value indicative of its potency compared to standard drugs. For instance, compounds structurally similar to this one have shown IC50 values ranging from 0.3 nM to 1.2 μM for AChE inhibition .

In Vivo Studies

In animal models, the compound has been tested for its effects on cognitive function and memory retention. Results indicate improvements in memory tasks, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Alzheimer's Disease Research

A study focusing on the synthesis and evaluation of AChE inhibitors included N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide as one of the key compounds. The findings highlighted its effectiveness in improving cognitive function in mouse models of Alzheimer's disease .

Anti-inflammatory Applications

Another research effort evaluated the anti-inflammatory properties of compounds related to N-(3-methoxyphenyl)-2-(...) through various assays measuring cytokine levels and inflammatory markers in cell cultures. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential therapeutic use in inflammatory conditions .

Q & A

Q. What are the typical synthetic routes for preparing N-(3-methoxyphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide?

- Methodological Answer : The synthesis often involves multi-step reactions:

Substitution reactions under alkaline conditions to introduce methoxy and phenylpiperazine groups (e.g., replacing halogens or nitro groups with nucleophiles like 4-phenylpiperazine) .

Reduction steps (e.g., nitro to amine using iron powder under acidic conditions) followed by condensation with cyanoacetic acid derivatives to form acetamide linkages .

Protection/deprotection strategies for reactive groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) to prevent side reactions .

Key intermediates should be purified via column chromatography or crystallization, with yields monitored at each stage .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : For definitive structural confirmation, particularly to resolve stereochemistry of the pyran and piperazine moieties. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR to verify methoxyphenyl, acetamide, and pyran ring environments. DEPT-135 can distinguish CH₂/CH₃ groups in the phenylpiperazine chain .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., observed m/z vs. calculated for C₂₉H₃₀N₃O₅) and detect fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact, as similar acetamides show acute toxicity and irritancy .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, especially during synthesis steps involving volatile reagents (e.g., cyanoacetic acid) .

- Waste disposal : Neutralize acidic/byproduct streams before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers optimize low yields in the final condensation step?

- Methodological Answer :

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and identify side products (e.g., hydrolysis of the cyano group) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (DCC/DMAP) to enhance acetamide bond formation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of the methoxyphenyl and pyran intermediates .

Q. How can computational modeling predict the compound’s biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin or dopamine receptors due to the phenylpiperazine moiety) .

- QSAR studies : Correlate structural features (e.g., logP of ~3.2 for the acetamide group) with activity data from analogs to prioritize synthesis targets .

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to validate binding modes .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .

- Metabolic stability tests : Use liver microsomes to check if discrepancies arise from differential CYP450 metabolism .

- Orthogonal assays : Confirm cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., kinase inhibition) to rule off-target effects .

Q. What strategies can improve crystallinity for X-ray analysis?

- Methodological Answer :

- Co-crystallization : Add co-formers (e.g., succinic acid) to enhance lattice packing via hydrogen bonding .

- Temperature gradients : Slow cooling from saturated solutions in ethanol/water mixtures to promote crystal growth .

- Polymorph screening : Test solvents with varying polarity (hexane to methanol) to isolate stable crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.